molecular formula C12H18ClN3O B12219281 1-(2-furyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine

1-(2-furyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine

Cat. No.: B12219281
M. Wt: 255.74 g/mol
InChI Key: NEDPSYCADIBPJJ-UHFFFAOYSA-N
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Description

1-(2-furyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine is an organic compound that features a furan ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-furyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine typically involves the reaction of 2-furylmethanamine with 1-isopropyl-1H-pyrazole-3-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(2-furyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-furyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-furyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and pyrazole rings may play a crucial role in binding to these targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-furyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine is unique due to the combination of a furan ring and a pyrazole ring, which imparts distinct chemical and biological properties. This combination is less common compared to other similar compounds, making it a valuable target for research and development .

Properties

Molecular Formula

C12H18ClN3O

Molecular Weight

255.74 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-(1-propan-2-ylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C12H17N3O.ClH/c1-10(2)15-6-5-11(14-15)8-13-9-12-4-3-7-16-12;/h3-7,10,13H,8-9H2,1-2H3;1H

InChI Key

NEDPSYCADIBPJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=N1)CNCC2=CC=CO2.Cl

Origin of Product

United States

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